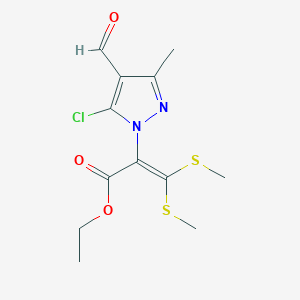![molecular formula C17H19ClN2O4S2 B305129 2-(N-METHYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE](/img/structure/B305129.png)
2-(N-METHYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a sulfonamide group, which is known for its biological activity, and a methoxy group that can influence its chemical reactivity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 3-chloro-4-methoxyaniline with chlorosulfonic acid to form the sulfonyl chloride intermediate.
Amidation Reaction: The sulfonyl chloride intermediate is then reacted with methylamine to form the sulfonamide.
Acylation: The final step involves the acylation of the sulfonamide with 3-(methylsulfanyl)phenylacetic acid under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide group, potentially converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, sulfonamides are known for their antibacterial properties. This compound could be investigated for its potential as an antibacterial agent or as a lead compound for the development of new drugs.
Medicine
Medicinally, compounds with sulfonamide groups are often explored for their potential to inhibit enzymes or receptors. This compound could be studied for its effects on specific biological targets, such as enzymes involved in disease pathways.
Industry
Industrially, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-[3-(methylsulfanyl)phenyl]acetamide would depend on its specific biological target. Generally, sulfonamides inhibit enzymes by mimicking the substrate or by binding to the active site, thereby blocking the enzyme’s activity. The methoxy and methylsulfanyl groups could influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Celecoxib: A sulfonamide-based drug used as a COX-2 inhibitor.
Sulfamethoxazole: Another sulfonamide antibiotic.
Uniqueness
What sets 2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-[3-(methylsulfanyl)phenyl]acetamide apart is its combination of functional groups, which could confer unique chemical reactivity and biological activity. The presence of both methoxy and methylsulfanyl groups could enhance its solubility and membrane permeability, potentially making it more effective as a drug candidate.
Properties
Molecular Formula |
C17H19ClN2O4S2 |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C17H19ClN2O4S2/c1-20(11-17(21)19-12-5-4-6-13(9-12)25-3)26(22,23)14-7-8-16(24-2)15(18)10-14/h4-10H,11H2,1-3H3,(H,19,21) |
InChI Key |
HKHJLFMVRTYPAG-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)NC1=CC(=CC=C1)SC)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
Canonical SMILES |
CN(CC(=O)NC1=CC(=CC=C1)SC)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[(1-{4-nitrobenzyl}-1H-indol-2-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305046.png)
![ethyl 2-[(1-{2-nitrobenzyl}-1H-indol-2-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305047.png)
![ethyl 2-(3,5-ditert-butyl-4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305050.png)
![ethyl 2-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305053.png)
![ethyl 2-{4-[(2-iodobenzoyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305056.png)
![ethyl 2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]-3-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305057.png)
![Ethyl dichlorobenzyl)oxy]benzaldehyde [2,6-di(1-pyrrolidinyl)-4-pyrimidinyl]hydrazone](/img/structure/B305059.png)
![ethyl 2-{3,5-dibromo-4-[(2-fluorobenzyl)oxy]benzylidene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305060.png)
![ethyl 2-{5-bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305062.png)
![ethyl 5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305065.png)
![ethyl 5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305066.png)

![Ethyl 7-formyl-6-methyl-2-(methylsulfanyl)pyrazolo[5,1-b][1,3]thiazole-3-carboxylate](/img/structure/B305069.png)
![Methyl 2-{2-[(3-chloro-4-cyano-5-isothiazolyl)oxy]phenyl}-3-methoxyacrylate](/img/structure/B305070.png)
